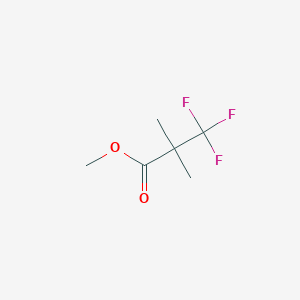

Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3,3,3-trifluoro-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c1-5(2,4(10)11-3)6(7,8)9/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXAFVCHEIPHDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704821 | |

| Record name | Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188911-72-9 | |

| Record name | Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate, a valuable fluorinated building block in medicinal chemistry and materials science. The document outlines a reliable two-stage synthetic strategy, commencing with the synthesis of the precursor, 3,3,3-trifluoro-2,2-dimethylpropanoic acid, followed by its esterification. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also the underlying scientific principles that govern the experimental choices. The synthesis is presented with a focus on reproducibility, safety, and scalability, ensuring that the described methods are robust and trustworthy.

Introduction and Strategic Overview

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds and advanced materials. The incorporation of the trifluoromethyl group (CF3) and the sterically hindered dimethylpropanoate moiety imparts unique properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities.

The synthetic approach detailed in this guide is a two-step process:

-

Synthesis of 3,3,3-trifluoro-2,2-dimethylpropanoic Acid: This precursor is synthesized via the hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile.

-

Esterification: The resulting carboxylic acid is then converted to its methyl ester, this compound.

This strategy is advantageous due to the commercial availability of the starting nitrile and the high yields achievable in both steps.

Synthesis of 3,3,3-trifluoro-2,2-dimethylpropanoic Acid

The first stage of the synthesis involves the conversion of a nitrile to a carboxylic acid. This is a classic transformation in organic chemistry, typically achieved through hydrolysis under acidic or basic conditions. In this protocol, we will utilize basic hydrolysis, which is often preferred for its efficiency and cleaner reaction profiles.

Reaction Mechanism and Rationale

The hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This is followed by a series of proton transfers, ultimately leading to the formation of a carboxylate salt. The reaction is driven to completion by heating under reflux. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the desired carboxylic acid, which precipitates out of the aqueous solution.

Experimental Protocol

Materials:

-

3,3,3-trifluoro-2,2-dimethylpropanenitrile

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

Procedure:

-

To a 1L four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 500 mL of a 5 mol/L aqueous solution of sodium hydroxide.

-

With vigorous stirring, add 18g of 3,3,3-trifluoro-2,2-dimethylpropanenitrile to the flask.

-

Heat the mixture to a temperature of 90-100 °C and maintain a gentle reflux overnight.[1][2]

-

Monitor the reaction progress by a suitable method (e.g., GC or TLC) until the starting nitrile is completely consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully adjust the pH of the solution to 1 by the slow addition of concentrated hydrochloric acid. A white solid should precipitate.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and concentrate under reduced pressure to yield the crude 3,3,3-trifluoro-2,2-dimethylpropanoic acid as a white solid. The expected yield is approximately 84.3% with a purity of 98% (by GC).[1][2]

Synthesis of this compound

The final step is the esterification of the synthesized carboxylic acid. While several esterification methods exist, the use of (trimethylsilyl)diazomethane is a mild and efficient method that avoids the need for harsh acidic conditions and high temperatures, which can be beneficial for sensitive substrates.

Reaction Mechanism and Rationale

(Trimethylsilyl)diazomethane serves as a safe and convenient alternative to the highly explosive and toxic diazomethane. The reaction proceeds via the protonation of (trimethylsilyl)diazomethane by the carboxylic acid to form a methyldiazonium cation. This highly reactive species then undergoes nucleophilic attack by the carboxylate anion, leading to the formation of the methyl ester and the evolution of nitrogen gas. The reaction is typically carried out in an inert solvent like dichloromethane.

Experimental Protocol

Materials:

-

3,3,3-trifluoro-2,2-dimethylpropanoic acid

-

(Trimethylsilyl)diazomethane (2M solution in diethyl ether)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated sodium hydrogencarbonate solution (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

In a round-bottom flask under an argon atmosphere, dissolve 5 g (32 mmol) of 3,3,3-trifluoro-2,2-dimethylpropanoic acid in 20 mL of anhydrous dichloromethane.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add 18 mL of a 2M solution of (trimethylsilyl)diazomethane in diethyl ether (35 mmol) dropwise. Gas evolution will be observed.[3]

-

Allow the resulting yellow solution to warm to room temperature and stir for 48 hours.[3]

-

If the reaction is not complete (monitored by TLC or 1H NMR), add additional portions of the (trimethylsilyl)diazomethane solution until the starting material is consumed.[3]

-

After the reaction is complete, concentrate the mixture in vacuo, ensuring the bath temperature remains below 30 °C.[3]

-

Redissolve the resulting oil in 200 mL of diethyl ether and wash with 100 mL of saturated sodium hydrogencarbonate solution to remove any unreacted acid.[3]

-

Separate the organic layer and dry over magnesium sulfate.

-

Filter and concentrate in vacuo (bath temperature < 30 °C) to afford the crude this compound as a yellow oil. The product is often used in the next step without further purification.[3]

-

The crude product can be characterized by 1H NMR (300 MHz, CDCl3): δ 3.86 (s, 3H), 1.40 (s, 6H).[3]

Data Summary

| Step | Reactant | Reagent | Solvent | Yield | Purity |

| Acid Synthesis | 3,3,3-trifluoro-2,2-dimethylpropanenitrile | NaOH, HCl | Water, Dichloromethane | ~84% | ~98% (GC) |

| Esterification | 3,3,3-trifluoro-2,2-dimethylpropanoic acid | (Trimethylsilyl)diazomethane | Dichloromethane, Diethyl ether | High (Crude) | - |

Workflow Visualization

Caption: Overall synthetic workflow for this compound.

Safety and Handling

6.1. (Trimethylsilyl)diazomethane:

-

Hazards: Extremely toxic upon inhalation, potentially fatal.[3][4] Flammable liquid.[4] Suspected carcinogen and reproductive toxin.[3][4]

-

Precautions: Must be handled in a chemical fume hood with a blast shield.[3] Wear a flame-resistant lab coat, double nitrile gloves, and a face shield.[3] Store under an inert atmosphere.[3]

6.2. Dichloromethane:

-

Hazards: Probable human carcinogen.[5] Neurotoxin, can cause damage to the central nervous system.[5] Irritating to skin, eyes, and the respiratory tract.[5][6]

-

Precautions: Work in a well-ventilated area, preferably a fume hood.[5] Wear chemical splash goggles and safety gloves.[5] Store in a cool, dry area away from heat sources.[5]

6.3. Sodium Hydroxide:

-

Hazards: Corrosive, causes severe skin burns and eye damage.[1][7] Highly exothermic reaction when mixed with water or acids.[1][8]

-

Precautions: Always wear appropriate PPE, including chemical-resistant gloves, goggles, and a face shield.[1] When diluting, always add caustic to water, never the other way around.[1][9]

6.4. Concentrated Hydrochloric Acid:

-

Hazards: Corrosive, causes severe skin burns and eye damage.[2] Vapors are highly irritating to the respiratory tract.[2]

-

Precautions: Handle only in a chemical fume hood.[10][11] Wear acid-resistant gloves, goggles, and a lab coat.[2][10] When diluting, always add acid to water slowly.[2][12]

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the step-by-step protocols and adhering to the safety precautions, researchers can confidently synthesize this valuable fluorinated building block for their research and development needs. The provided rationale for the experimental choices aims to empower scientists with a deeper understanding of the underlying chemistry, facilitating troubleshooting and potential optimization of the procedures.

References

-

Dichloromethane (Methylene Chloride) Hazards & Safety Information - VelocityEHS. [Link]

-

DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride) - ORS. [Link]

-

ICSC 0058 - DICHLOROMETHANE - International Chemical Safety Cards (ICSCs). [Link]

-

Sodium Hydroxide - TN.gov. [Link]

-

TMS Diazomethane Standard Operating Procedure - Environmental Health & Safety. [Link]

-

Dichloromethane: general information - GOV.UK. [Link]

-

(trimethylsilyl)diazomethane Safety Data Sheets(SDS) lookchem. [Link]

-

Sodium Hydroxide | Medical Management Guidelines | Toxic Substance Portal - CDC. [Link]

-

Hydrochloric acid - Standard Operating Procedure. [Link]

-

Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE - Yale Environmental Health & Safety. [Link]

-

Sodium hydroxide - Safety Data Sheet - Carl ROTH. [Link]

-

Chemical Information Review Document for Trimethylsilyldiazomethane [CAS No. 18107-18-1]. [Link]

-

Hydrochloric Acid Hazards & Safety Tips - VelocityEHS. [Link]

-

Safety Data Sheet: dichloromethane - Chemos GmbH&Co.KG. [Link]

-

Standard Operating Procedure. [Link]

Sources

- 1. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]

- 2. chemtradeasia.com [chemtradeasia.com]

- 3. ehs.ucsb.edu [ehs.ucsb.edu]

- 4. ehs.unm.edu [ehs.unm.edu]

- 5. ehs.com [ehs.com]

- 6. ICSC 0058 - DICHLOROMETHANE [chemicalsafety.ilo.org]

- 7. Sodium Hydroxide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 8. Sodium Hydroxide [tn.gov]

- 9. CCOHS: Sodium Hydroxide [ccohs.ca]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 12. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

An In-Depth Technical Guide to Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate, a fluorinated ester of pivalic acid, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group (–CF₃) alongside a sterically hindered neopentyl core imparts unique physicochemical properties that can be leveraged in the design of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, spectral properties, and potential applications, with a focus on providing actionable insights for laboratory and development settings.

Molecular Structure and Physicochemical Properties

This compound possesses a compact and robust structure. The presence of the highly electronegative fluorine atoms in the trifluoromethyl group significantly influences the molecule's electronic properties, while the quaternary carbon center provides steric bulk and conformational rigidity.

A summary of its key physicochemical properties is presented in Table 1. It is important to note that while some experimental data is available for related compounds, specific experimentally determined values for this molecule are not widely published. The data presented here is a combination of predicted values from reliable chemical databases and analogous compound data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉F₃O₂ | [1] |

| Molecular Weight | 170.13 g/mol | [2] |

| Predicted Boiling Point | 113.8 ± 35.0 °C | [1] |

| Predicted Density | 1.153 ± 0.06 g/cm³ | [1] |

| Physical State | Liquid (at standard conditions) | Inferred from predicted boiling point |

| Solubility | Expected to be soluble in common organic solvents like diethyl ether, dichloromethane, and ethyl acetate. Limited solubility in water. | General knowledge of ester solubility |

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the esterification of its corresponding carboxylic acid, 3,3,3-trifluoro-2,2-dimethylpropanoic acid.

Synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid (Precursor)

The synthesis of the carboxylic acid precursor is a critical first step. A common and effective method is the hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile. This reaction is typically carried out under basic conditions followed by acidification.

Experimental Protocol: Hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile

-

To a solution of 3,3,3-trifluoro-2,2-dimethylpropanenitrile in a suitable solvent (e.g., a mixture of water and a water-miscible co-solvent), add a strong base such as sodium hydroxide or potassium hydroxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2.

-

Extract the product into an organic solvent such as diethyl ether or dichloromethane.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to yield the crude 3,3,3-trifluoro-2,2-dimethylpropanoic acid.

-

Purify the crude product by recrystallization or column chromatography if necessary.

Figure 2: Fischer esterification of the precursor acid.

Reactivity Profile

The reactivity of this compound is primarily dictated by the ester functional group. It can undergo hydrolysis under both acidic and basic conditions to regenerate the parent carboxylic acid and methanol. The steric hindrance provided by the adjacent quaternary carbon may slow the rate of nucleophilic attack at the carbonyl carbon compared to less hindered esters. The trifluoromethyl group is generally stable under a wide range of reaction conditions.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals:

-

A singlet for the methyl ester protons (–OCH₃), anticipated to appear around 3.7-3.9 ppm.

-

A singlet for the two equivalent methyl groups (–C(CH₃)₂) on the quaternary carbon, expected to be further upfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide more detailed structural information. Key expected signals include:

-

The carbonyl carbon (C=O) of the ester, typically in the range of 160-175 ppm.

-

The quaternary carbon atom.

-

The carbon of the trifluoromethyl group, which will appear as a quartet due to coupling with the three fluorine atoms.

-

The carbons of the two methyl groups attached to the quaternary center.

-

The carbon of the methyl ester group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the region of 1735-1750 cm⁻¹. Other significant absorptions will include C-O stretching vibrations of the ester and C-F stretching bands from the trifluoromethyl group.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 170. Common fragmentation patterns for esters include the loss of the alkoxy group (•OCH₃) to form an acylium ion, and McLafferty rearrangement if a gamma-hydrogen is available (which is not the case in this molecule). Fragmentation involving the trifluoromethyl group is also expected.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various properties. [3]The trifluoromethyl group, in particular, can improve metabolic stability, increase binding affinity, and modulate lipophilicity and bioavailability. [4][5] this compound serves as a valuable building block for introducing the trifluoromethylated neopentyl motif into larger, more complex molecules. This structural unit can be particularly advantageous in drug design for several reasons:

-

Metabolic Stability: The C-F bonds are exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450s. The quaternary carbon center also shields adjacent bonds from metabolism. [4]* Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. [4]* Conformational Restriction: The bulky neopentyl group can lock a molecule into a specific conformation, which may be favorable for binding to a biological target.

-

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other groups, such as a methyl or chloro group, allowing for fine-tuning of steric and electronic properties.

This compound can be utilized in the synthesis of novel active pharmaceutical ingredients (APIs) across various therapeutic areas, including oncology, neuroscience, and infectious diseases. [3]

Safety and Handling

As a fluorinated organic compound, this compound should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, general precautions for handling similar chemicals should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of exposure, it is crucial to seek immediate medical attention. For skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.

Conclusion

This compound is a fluorinated building block with significant potential in the synthesis of advanced materials and novel pharmaceuticals. Its unique combination of a trifluoromethyl group and a sterically hindered core imparts desirable properties that can be exploited by medicinal chemists and material scientists. While further experimental characterization of its physicochemical and toxicological properties is warranted, this guide provides a solid foundation for its synthesis, handling, and application in a research and development context.

References

Sources

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate

CAS Number: 1188911-72-9 Molecular Formula: C₆H₉F₃O₂ Molecular Weight: 170.13 g/mol

Authored by: A Senior Application Scientist

Introduction

Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate is a fluorinated ester that serves as a valuable building block in synthetic and medicinal chemistry. The incorporation of a trifluoromethyl (CF₃) group alongside a quaternary gem-dimethyl center creates a unique structural motif. The high electronegativity and metabolic stability of the CF₃ group can significantly alter the physicochemical properties of parent molecules, such as lipophilicity, binding affinity, and metabolic stability.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, tailored for researchers and professionals in drug discovery and development.

Physicochemical and Spectroscopic Properties

A summary of the known and predicted properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1188911-72-9 | [2] |

| Molecular Formula | C₆H₉F₃O₂ | [3] |

| Molecular Weight | 170.13 g/mol | [3] |

| IUPAC Name | This compound | |

| Predicted Density | 1.153 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 113.8 ± 35.0 °C | [2] |

| Predicted XLogP3 | 2.1 | [3] |

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound.

-

¹H NMR (300 MHz, CDCl₃): A published spectrum shows the following signals: δ 3.86 (s, 3H, -OCH₃), 1.40 (s, 6H, -C(CH₃)₂). The simplicity of the spectrum is indicative of the high symmetry of the molecule.

-

¹⁹F NMR: An experimental spectrum is not available. However, for a CF₃ group adjacent to a quaternary carbon, a singlet is expected. The chemical shift would likely fall in the typical range for aliphatic trifluoromethyl groups, around -60 to -80 ppm relative to CFCl₃.[4][5]

-

Infrared (IR) Spectroscopy: An experimental IR spectrum is not available. Key characteristic absorptions would be expected for the C=O stretch of the ester group (typically 1735-1750 cm⁻¹), C-F stretches (strong absorptions in the 1100-1300 cm⁻¹ region), and C-H stretches of the methyl groups (around 2950-3000 cm⁻¹).

-

Mass Spectrometry (MS): Predicted fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a [M-31]⁺ ion, and cleavage of the C-C bond between the carbonyl group and the quaternary carbon.

Synthesis and Manufacturing

The primary route to this compound is through the esterification of its corresponding carboxylic acid, 3,3,3-trifluoro-2,2-dimethylpropanoic acid.

Synthesis of the Precursor: 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

A common method for the synthesis of the carboxylic acid precursor involves the hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile.

-

To a suitable reaction vessel, add 3,3,3-trifluoro-2,2-dimethylpropanenitrile.

-

Add a 5 M aqueous solution of sodium hydroxide.

-

Heat the mixture to 90-100 °C and reflux overnight, monitoring the reaction for the complete consumption of the nitrile starting material.

-

After cooling, acidify the reaction mixture to pH 1 using concentrated hydrochloric acid.

-

Extract the product with dichloromethane.

-

Combine the organic layers and concentrate to yield the solid 3,3,3-trifluoro-2,2-dimethylpropionic acid. This method has been reported to yield the product with 84.3% yield and 98% purity by GC.

Esterification to this compound

The final esterification step can be achieved using various methods. A documented procedure utilizes (trimethylsilyl)diazomethane.

-

Dissolve 3,3,3-trifluoro-2,2-dimethylpropionic acid in anhydrous dichloromethane in a flask under an argon atmosphere and cool to 0 °C.

-

Add a 2M solution of (trimethylsilyl)diazomethane in diethyl ether dropwise. Gas evolution will be observed.

-

Allow the solution to warm to room temperature and stir for an extended period (e.g., 48 hours). Additional portions of (trimethylsilyl)diazomethane may be required to drive the reaction to completion.

-

Concentrate the reaction mixture in vacuo at a temperature below 30 °C.

-

Redissolve the resulting oil in diethyl ether and wash with a saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over MgSO₄, filter, and concentrate in vacuo to afford the crude this compound as a yellow oil.

It is important to note that diazomethane and its derivatives are toxic and potentially explosive. All handling should be done in a well-ventilated fume hood with appropriate safety precautions.

Diagram of Synthesis Pathway

Caption: Synthesis of this compound.

Chemical Reactivity and Applications

The reactivity of this compound is governed by the ester functional group and influenced by the electron-withdrawing trifluoromethyl group.

Reactivity of the Ester Group

-

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. The presence of the electron-withdrawing CF₃ group can affect the rate of hydrolysis compared to its non-fluorinated analog, methyl pivalate. Strong acidic conditions are often required for the hydrolysis of trifluoromethyl groups to carboxylic acids.[6]

-

Reduction: The ester can be reduced to the corresponding alcohol, 3,3,3-trifluoro-2,2-dimethylpropan-1-ol, using standard reducing agents such as lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Acyl Substitution: The ester can undergo reaction with various nucleophiles to form amides, hydrazides, and other carboxylic acid derivatives.

Influence of the Trifluoromethyl Group

The CF₃ group is generally stable to many reaction conditions. Its strong electron-withdrawing nature can activate the carbonyl group of the ester towards nucleophilic attack. This property is significant in the context of drug design, where the CF₃ group can enhance interactions with biological targets and improve metabolic stability by blocking sites of oxidative metabolism.[1]

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant to medicinal chemistry. Fluorinated building blocks are crucial in the development of new pharmaceuticals.[1] The trifluoromethyl group is a common substituent in many approved drugs, where it can improve efficacy and pharmacokinetic properties. The gem-dimethyl group can provide steric bulk and influence the conformation of a molecule.

This compound can be considered a valuable starting material for the synthesis of more complex molecules containing the trifluoro, gem-dimethyl motif for screening in drug discovery programs.

Logical Relationship of Properties and Applications

Caption: Influence of the CF3 group on properties and applications.

Safety and Handling

No specific safety data sheet (SDS) for this compound is widely available. However, based on the safety information for structurally related fluorinated esters and the reagents used in its synthesis, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Hazards: The compound may be flammable and could be irritating to the skin, eyes, and respiratory system. The reagents used in its synthesis, particularly (trimethylsilyl)diazomethane, are hazardous and require special handling procedures.

Always consult a comprehensive and up-to-date SDS for any chemical before use.

Conclusion

This compound is a valuable fluorinated building block with significant potential in organic synthesis, particularly in the fields of medicinal and agrochemical research. Its synthesis from readily available precursors has been described, and its chemical properties make it an attractive scaffold for the introduction of the trifluoromethyl-gem-dimethyl motif. Further research into the specific applications and reactivity of this compound is warranted and will likely expand its utility in the development of novel molecules with enhanced biological and material properties.

References

- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (URL not available)

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. ([Link])

-

This compound. ChemBK. ([Link])

-

Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. ([Link])

- Selective C–F Functionalization of Unactivated Trifluoromethylarenes. (URL not available)

-

Methyl 3,3,3-trifluoropropanoate. PubChem. ([Link])

- Wiley-VCH 2007 - Supporting Inform

-

Reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)-propanoates with mono- and difunctional nucleophiles. ResearchGate. ([Link])

-

Methyl 3-fluoro-2,2-dimethylpropanoate. PubChem. ([Link])

-

Hydrolysis of alkyl α‐trifluoromethylacrylates. ResearchGate. ([Link])

-

Trifluoromethyl triflate: synthesis and reactions. The Journal of Organic Chemistry. ([Link])

- 19F NMR Reference Standards. (URL not available)

-

Synthesis of esters by selective methanolysis of the trifluoromethyl group. LookChem. ([Link])

- Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. (URL not available)

-

This compound. PubChemLite. ([Link])

-

Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. ([Link])

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. ([Link])

- New Frontiers and Developing Applic

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Inform

-

13 C NMR spectra of (a) [BMMIM][NTf 2 ], (b) [BMIM][NTf 2 ], (c)... ResearchGate. ([Link])

-

Methyl trifluoroacetate. NIST WebBook. ([Link])

-

Methyl 3,3,3-trifluoro-2,2-dihydroxypropanoate. SpectraBase. ([Link])

-

3,3,3-Trifluoro-2-methylpropan-1-ol. PubChem. ([Link])

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (URL not available)

-

(E)-3,3,3-trifluoro-2-methylprop-1-en-1-ol. PubChem. ([Link])

-

Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. MDPI. ([Link])

- Synthetic method of methyl 3,3,3-trifluoropropionate.

-

C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of... Doc Brown's Chemistry. ([Link])

-

Methyl trifluoroacetate. NIST WebBook. ([Link])

-

Defluorosilylation of Industrially Relevant Fluoroolefins Using Nucleophilic Silicon Reagents. Spiral. ([Link])

- NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. (URL not available)

-

2-Propanone, 1,1,1-trifluoro-. NIST WebBook. ([Link])

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. azom.com [azom.com]

- 5. rsc.org [rsc.org]

- 6. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Bonding in Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate is a fascinating small molecule that encapsulates several key principles of modern medicinal and process chemistry. The strategic incorporation of a trifluoromethyl group in close proximity to a sterically demanding gem-dimethyl moiety imparts unique electronic and conformational properties. This guide provides a comprehensive analysis of its structure, bonding, and spectroscopic signature, offering insights into its synthesis, reactivity, and potential applications in drug discovery and development. By understanding the interplay of these structural features, researchers can better leverage this and similar motifs in the design of novel therapeutics with enhanced metabolic stability and lipophilicity.

Introduction: The Significance of Fluorinated Motifs in Modern Chemistry

The introduction of fluorine into organic molecules is a cornerstone of contemporary drug design. The trifluoromethyl group (-CF3), in particular, is a privileged moiety due to its profound impact on a molecule's physicochemical and biological properties. It is a potent electron-withdrawing group, which can significantly alter the reactivity of adjacent functional groups through strong inductive effects.[1] Furthermore, the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, key parameters in optimizing the pharmacokinetic profiles of drug candidates.[2] this compound serves as an excellent case study for understanding the nuanced effects of this functional group within a sterically congested environment.

Molecular Structure and Bonding: A Computational Approach

Due to the absence of publicly available crystallographic data for this compound, its precise bond lengths and angles are best estimated using computational chemistry. The values presented below are predicted based on density functional theory (DFT) calculations, which provide a reliable model of the molecule's geometry.

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Bond/Angle | Predicted Value | Commentary |

| Bond Lengths | C-CF3 | ~1.54 Å | Elongated due to steric repulsion between the CF3 and gem-dimethyl groups. |

| C-C(CH3)2 | ~1.55 Å | Typical for a quaternary carbon center. | |

| C=O | ~1.21 Å | Characteristic of an ester carbonyl. | |

| C-O | ~1.36 Å | Standard for an ester C-O single bond. | |

| O-CH3 | ~1.44 Å | Typical for a methyl ester. | |

| C-F | ~1.34 Å | Shorter and stronger than a C-H bond. | |

| Bond Angles | F-C-F | ~107° | Slightly compressed from the ideal tetrahedral angle due to the bulky adjacent groups. |

| C-C-C | ~114° | Expanded from the ideal tetrahedral angle to accommodate the bulky CF3 and gem-dimethyl groups. | |

| O=C-O | ~124° | Typical for an sp2 hybridized ester carbonyl group. |

Conformational Analysis

The rotation around the C-C bond connecting the trifluoromethyl and the quaternary carbon is a key conformational feature. Due to the steric bulk of the gem-dimethyl groups and the trifluoromethyl group, this rotation is expected to have a notable energy barrier. The staggered conformation, where the fluorine atoms are positioned between the methyl groups, is predicted to be the most stable rotamer.

Caption: Synthetic pathways to this compound.

Reactivity Profile

The reactivity of this compound is largely dictated by the ester functional group, but is significantly modulated by the adjacent trifluoromethyl and gem-dimethyl substituents.

-

Hydrolysis: The ester is susceptible to both acidic and basic hydrolysis to yield 3,3,3-trifluoro-2,2-dimethylpropanoic acid and methanol. The steric hindrance from the neopentyl-like structure may slow the rate of hydrolysis compared to less hindered esters.

-

Nucleophilic Acyl Substitution: The ester can undergo nucleophilic acyl substitution with various nucleophiles, though the reaction rates may be diminished due to steric hindrance.

-

Enolate Chemistry: The presence of the strongly electron-withdrawing trifluoromethyl group acidifies the α-protons. However, in this molecule, there are no α-protons, precluding typical enolate formation at that position.

Applications in Drug Discovery and Development

The structural motifs present in this compound are highly relevant to modern drug design. The incorporation of a trifluoromethyl group is a well-established strategy to:

-

Enhance Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, which can increase the half-life of a drug. [2]* Increase Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. [2]* Modulate Acidity/Basicity: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups, which can be critical for drug-receptor interactions.

The gem-dimethyl group provides a rigid, sterically defined scaffold that can be used to probe the binding pockets of biological targets. The combination of these two groups in this compound makes it and its derivatives valuable building blocks for the synthesis of novel therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a molecule that elegantly demonstrates the power of strategic functional group installation in organic chemistry. Its structure, characterized by the interplay of the electron-withdrawing trifluoromethyl group and the sterically demanding gem-dimethyl moiety, results in a unique set of chemical and physical properties. This guide has provided a detailed overview of its structure, bonding, and spectroscopic characteristics, as well as insights into its synthesis and reactivity. For researchers in drug discovery and development, a thorough understanding of such fluorinated building blocks is essential for the rational design of the next generation of therapeutics.

References

- S. Rozen, et al. (2004). Alpha-trifluoromethylation of secondary and sterically hindered carboxylates with use of BrF3. The Journal of Organic Chemistry, 69(21), 7241-7245.

- G. K. S. Prakash, et al. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research, 43(11), 1571-1580.

- M. A. Tadayuki, et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438.

- P. Kasal & J. Jindřich. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137-20144.

- J. A. K. Howard, et al. (2011). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 58(3-4), 139-174.

- C. D. Poon, et al. (2018). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Journal of the American Chemical Society, 140(4), 1492-1496.

- E. Lindstedt, E. Stridfeldt, & B. Olofsson. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters, 18(17), 4234-4237.

- P. Kasal & J. Jindřich. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137-20144.

- P. Kasal & J. Jindřich. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137-20144.

- T. J. W. Ryan, et al. (2018). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.

- S. F. Wnuk, et al. (2020). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 13(9), 233.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- A. M. P. C. de A. e Silva, et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(1), 001-014.

- M. G. M. D. F. S. D. A. e Silva, et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

- S. W. Oh, et al. (2023). Prefix-Tree Decoding for Predicting Mass Spectra from Molecules. arXiv preprint arXiv:2305.18841.

- J.-P. Bégué & D. Bonnet-Delpon. (2006). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 127(8), 992-1012.

- T. J. W. Ryan, et al. (2018). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.

- M. G. M. D. F. S. D. A. e Silva, et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Spectral Data Acquisition

A comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of any compound is fundamentally reliant on high-quality, experimentally-derived data. For the subject of this guide, methyl 3,3,3-trifluoro-2,2-dimethylpropanoate, a thorough search of publicly available spectral databases, including the Spectral Database for Organic Compounds (SDBS), and the broader scientific literature did not yield experimentally verified ¹H and ¹³C NMR spectra. This absence of specific data—chemical shifts (δ) and spin-spin coupling constants (J)—precludes the creation of a definitive analytical guide.

However, the principles of NMR spectroscopy are well-established, and by examining the spectra of analogous compounds, we can construct a robust theoretical framework for the anticipated spectral features of this compound. This guide will, therefore, proceed on a theoretical basis, providing an expert interpretation of the expected ¹H and ¹³C NMR spectra. The insights provided are grounded in the fundamental principles of NMR and data from structurally related molecules. It must be emphasized that the spectral values presented herein are estimations and should be treated as such until they can be validated by experimental data.

Molecular Structure and Its Influence on NMR Spectra

The structure of this compound contains several key features that will dictate the appearance of its ¹H and ¹³C NMR spectra:

-

A Trifluoromethyl (-CF₃) Group: This strongly electron-withdrawing group will exert a significant deshielding effect on nearby nuclei. Furthermore, the three magnetically equivalent fluorine-19 (¹⁹F) nuclei (a spin ½ nucleus with 100% natural abundance) will couple to nearby protons and carbons, leading to characteristic splitting patterns.

-

A Quaternary Carbon: The carbon atom at the 2-position is bonded to two methyl groups, the trifluoromethyl group, and the carbonyl carbon. This lack of an attached proton means it will not appear in the ¹H NMR spectrum but will be visible in the ¹³C NMR spectrum.

-

Gem-Dimethyl Groups: The two methyl groups at the 2-position are chemically equivalent due to free rotation around the C2-C3 bond. They will, therefore, give rise to a single signal in both the ¹H and ¹³C NMR spectra.

-

An Ester Methyl Group: The methyl group of the ester functionality is in a distinct chemical environment and will produce its own unique signal.

Below is a diagram illustrating the molecular structure and the key through-bond relationships that will be discussed.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -C(CH₃)₂- | ~ 1.4 | Quartet (q) | ⁴JHF ≈ 1-2 | 6H |

| -OCH₃ | ~ 3.7 | Singlet (s) | - | 3H |

Justification of Spectral Parameters:

-

-C(CH₃)₂- Protons: The six protons of the two equivalent methyl groups are expected to resonate in the aliphatic region. Due to the deshielding effect of the adjacent trifluoromethyl group, their chemical shift will be downfield from a typical gem-dimethyl group. A key feature will be the long-range coupling to the three fluorine atoms. This four-bond coupling (⁴JHF) is anticipated to be small, on the order of 1-2 Hz, resulting in a narrow quartet.

-

-OCH₃ Protons: The three protons of the ester methyl group are in a more deshielded environment due to the electronegative oxygen atom. Their signal is expected to appear around 3.7 ppm. As these protons are five bonds removed from the fluorine atoms, any ⁵JHF coupling is likely to be negligible and the signal will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, each corresponding to a unique carbon environment. The influence of the trifluoromethyl group will be prominent.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to JCF) | Coupling Constant (J, Hz) |

| -C (CH₃)₂- | ~ 20 | Quartet (q) | ³JCF ≈ 1-3 |

| C (CH₃)₂- | ~ 45 | Quartet (q) | ²JCF ≈ 25-35 |

| -OC H₃ | ~ 52 | Singlet (s) | - |

| -C F₃ | ~ 125 | Quartet (q) | ¹JCF ≈ 280-300 |

| -C =O | ~ 170 | Quartet (q) | ³JCF ≈ 1-3 |

Justification of Spectral Parameters:

-

-C(CH₃)₂- Carbon: This methyl carbon is expected to be in the typical aliphatic region. It will likely exhibit a small three-bond coupling to the fluorine atoms (³JCF), appearing as a narrow quartet.

-

C(CH₃)₂- Carbon (Quaternary): The quaternary carbon will be significantly deshielded by the attached trifluoromethyl group. It will show a prominent two-bond coupling to the fluorine atoms (²JCF), which is typically in the range of 25-35 Hz, resulting in a well-defined quartet.

-

-OCH₃ Carbon: The ester methyl carbon will appear in the expected region for such a group. Any four-bond coupling to the fluorine atoms (⁴JCF) is anticipated to be too small to be resolved.

-

-CF₃ Carbon: The trifluoromethyl carbon will be significantly downfield due to the direct attachment of three highly electronegative fluorine atoms. It will exhibit a very large one-bond coupling constant (¹JCF) of approximately 280-300 Hz, resulting in a widely split quartet.

-

-C=O Carbon: The carbonyl carbon of the ester will be the most downfield signal. It is expected to show a small three-bond coupling to the fluorine atoms (³JCF), appearing as a narrow quartet.

Experimental Considerations

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

Experimental Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆). Chloroform-d is a common choice for routine analysis.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a high-field NMR spectrometer (≥ 400 MHz) for better signal dispersion.

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance signal-to-noise or resolution.

-

Carefully phase and baseline correct the spectrum.

-

Integrate the signals to determine the relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets (or multiplets if C-F coupling is present).

-

Use a sufficient number of scans and a suitable relaxation delay to obtain quantitative data, if required. For routine identification, a shorter delay is acceptable.

-

Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups, which can aid in spectral assignment.

-

Conclusion

While the absence of experimentally verified NMR data for this compound in the public domain is a limitation, a detailed theoretical prediction of its ¹H and ¹³C NMR spectra can be made with a high degree of confidence. The key spectral features are dictated by the strong electron-withdrawing nature of the trifluoromethyl group and the characteristic spin-spin couplings between fluorine and nearby carbon and proton nuclei. The predicted spectra are relatively simple, with distinct signals for each type of proton and carbon. The observation of JHF and JCF couplings would be the most definitive feature for structural confirmation. This theoretical guide provides a solid foundation for any researcher or scientist who undertakes the experimental NMR analysis of this compound.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2013). 100 and More Basic NMR Experiments. Wiley-VCH.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem Compound Summary for CID 53485768, this compound. National Center for Biotechnology Information. [Link]

-

ChemBK entry for this compound, CAS 1188911-72-9. [Link]

Infrared (IR) spectroscopy of Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate

Executive Summary

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound (CAS 1188911-72-9).[1][2] As a compound featuring a confluence of sterically demanding and electronically influential functional groups—namely a trifluoromethyl group, a gem-dimethyl moiety, and an ester—its IR spectrum presents a unique fingerprint. This document serves as a key resource for researchers, analytical chemists, and drug development professionals, offering a predictive interpretation of its spectral features, a detailed experimental protocol for spectral acquisition, and an expert discussion on the structural information that can be gleaned from its vibrational modes.

Introduction: Structural Context and Spectroscopic Significance

This compound is a fluorinated ester with a unique molecular architecture. The presence of the highly electronegative trifluoromethyl (-CF₃) group adjacent to a quaternary carbon center shared with two methyl groups introduces significant electronic and steric effects that are directly reflected in its vibrational spectrum.[3]

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By measuring the absorption of infrared radiation at specific frequencies, one can identify the functional groups present in a molecule and gain insights into its structure and bonding. For a molecule like this compound, IR spectroscopy is indispensable for confirming its synthesis, assessing purity, and understanding the electronic interplay between its constituent parts. The spectrum is predicted to be dominated by strong absorptions from the ester's carbonyl group (C=O), the trifluoromethyl group's C-F bonds, and the ester's C-O linkages.[4]

Theoretical Principles: How Structure Dictates the Spectrum

The vibrational frequency of a chemical bond in IR spectroscopy is primarily determined by the bond strength and the masses of the atoms involved. However, electronic effects such as induction and resonance, as well as steric strain, can significantly shift these frequencies.

-

Inductive Effect: The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine.[3] This effect propagates through the sigma bonds, strengthening adjacent bonds. This is particularly relevant for the C=O bond, where the inductive withdrawal of electron density increases its double-bond character, leading to a "blue shift" to a higher wavenumber compared to a typical aliphatic ester.

-

Steric Hindrance: The bulky gem-dimethyl and trifluoromethyl groups flanking the ester functionality can influence the rotational and vibrational freedom of the molecule, which may lead to subtle shifts and changes in peak shapes in the fingerprint region.

-

Characteristic Group Frequencies: Most functional groups have characteristic absorption ranges that are well-documented.[5] The IR spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), where complex, unique vibrational patterns allow for definitive identification.[6]

Predictive Analysis of the IR Spectrum

While an experimental spectrum for this specific molecule is not widely published, a highly accurate prediction can be synthesized by analyzing its constituent functional groups and comparing them to structurally similar compounds.

Carbonyl (C=O) Stretching Vibration

The most intense and one of the most diagnostic peaks in the spectrum will be the C=O stretch of the ester group.[4]

-

Prediction: A very strong, sharp absorption band is expected between 1770-1795 cm⁻¹ .

-

Causality: A standard aliphatic ester typically absorbs around 1735-1750 cm⁻¹.[5] However, the powerful electron-withdrawing inductive effect of the adjacent -CF₃ group significantly shortens and strengthens the C=O bond. This causes a substantial shift to a higher frequency. For a direct analogue, Methyl trifluoroacetate (CF₃COOCH₃), the C=O absorption is observed at approximately 1790 cm⁻¹.[7][8][9][10] The slight electron-donating nature of the two methyl groups may slightly counteract this shift, but the influence of the trifluoromethyl group is expected to be dominant.

Trifluoromethyl (C-F) Vibrations

The C-F bonds will give rise to some of the most intense absorptions in the spectrum due to the large change in dipole moment during vibration.

-

Prediction: Multiple very strong and broad absorption bands are expected in the 1300-1100 cm⁻¹ region.

-

Causality: This region is characteristic of the symmetric and asymmetric stretching modes of the C-F bonds within the -CF₃ group.[11] Compounds containing trifluoromethyl groups consistently show intense absorptions in this area.[12][13] These peaks are often the most prominent features in the fingerprint region of fluorinated compounds.

Ester (C-O) Stretching Vibrations

Esters possess two distinct C-O single bond stretches, which are typically strong and useful for confirming the ester functionality.[4]

-

Prediction: Two strong absorption bands are expected:

-

Asymmetric C-O-C stretch (for C(=O)-O): 1300-1200 cm⁻¹

-

Symmetric C-O-C stretch (for O-CH₃): 1150-1000 cm⁻¹

-

-

Causality: These absorptions are characteristic of the ester linkage. The higher frequency band is associated with the stretching of the bond between the carbonyl carbon and the ester oxygen, while the lower frequency band is associated with the stretch between the ester oxygen and the methyl group. These peaks may overlap with the intense C-F stretching bands.

Alkyl (C-H) Stretching and Bending Vibrations

The methyl groups (both gem-dimethyl and ester methyl) provide characteristic C-H signals.

-

Prediction:

-

C-H Stretching: Multiple medium-to-strong peaks just below 3000 cm⁻¹, in the range of 2990-2850 cm⁻¹ .

-

C-H Bending:

-

Asymmetric bend: A medium peak around 1470 cm⁻¹ .

-

Symmetric bend (umbrella mode): A medium peak around 1380 cm⁻¹ . The presence of the gem-dimethyl group often results in a characteristic doublet in this region.

-

-

-

Causality: These are standard positions for sp³ C-H bonds in alkanes and methyl groups.[5][6] The stretching vibrations appear at higher frequencies, while the bending (scissoring and rocking) vibrations occur at lower frequencies in the fingerprint region.[14]

Data Summary: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| 2990-2850 | C-H Stretch | Methyl (-CH₃) | Medium - Strong |

| 1770-1795 | C=O Stretch | Ester | Very Strong, Sharp |

| ~1470 | C-H Asymmetric Bend | Methyl (-CH₃) | Medium |

| ~1380 | C-H Symmetric Bend (doublet likely) | gem-Dimethyl | Medium |

| 1300-1200 | C-O-C Asymmetric Stretch | Ester | Strong |

| 1300-1100 | C-F Asymmetric & Symmetric Stretch | Trifluoromethyl (-CF₃) | Very Strong, Broad |

| 1150-1000 | C-O-C Symmetric Stretch | Ester | Strong |

Experimental Protocol: Acquiring the IR Spectrum

This protocol describes the acquisition of a high-quality IR spectrum for this compound, a liquid at room temperature, using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflection (ATR) accessory.

Instrumentation:

-

FTIR Spectrometer (e.g., HORIBA FT-720, PerkinElmer Spectrum Two, or equivalent)

-

ATR Accessory with a diamond or zinc selenide crystal

Procedure:

-

Instrument Preparation: Power on the FTIR spectrometer and allow the source and detector to stabilize for at least 15-20 minutes to ensure a stable signal.

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal meticulously. Use a solvent-safe wipe (e.g., Kimwipe) moistened with a volatile solvent like isopropanol or acetone. Wipe the crystal dry with a clean, dry wipe.

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

This background will be automatically subtracted from the sample spectrum by the instrument software.

-

-

Sample Application:

-

Place a single drop of this compound onto the center of the ATR crystal. The drop should be sufficient to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution), acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

If necessary, apply an ATR correction using the software to account for the wavelength-dependent depth of penetration of the IR beam. This correction adjusts the relative peak intensities to better match a traditional transmission spectrum.

-

-

Cleanup:

-

Thoroughly clean the sample from the ATR crystal using a solvent-safe wipe and an appropriate solvent (e.g., isopropanol). Ensure the instrument is clean for the next user.

-

Visualization of Key Vibrational Modes

The following diagram illustrates the molecular structure of this compound and highlights the key chemical bonds responsible for the most characteristic IR absorptions.

Caption: Molecular structure and key IR vibrational modes.

Conclusion

The infrared spectrum of this compound is a rich source of structural information, characterized by several intense and highly diagnostic absorption bands. The key identifying features are the significantly blue-shifted ester carbonyl (C=O) stretch around 1770-1795 cm⁻¹ and the cluster of very strong C-F stretching bands between 1300-1100 cm⁻¹. These features, arising from the strong inductive effect of the trifluoromethyl group, provide unambiguous evidence for the presence and electronic influence of this moiety. Supported by characteristic C-O and C-H vibrations, a complete spectral analysis allows for the confident identification and structural verification of this complex fluorinated ester. This guide provides the theoretical basis and practical framework necessary for researchers to effectively utilize IR spectroscopy in the analysis of this compound.

References

-

Schaff, J. (1988). Fluorinated Esters: Synthesis and Identification. Portland State University. [Link]

-

Schroeder, K., et al. (n.d.). Fourier Transform Infrared Spectroscopy of Perfluorocarboxylate Polymers. ResearchGate. [Link]

-

Beilstein Journals. (n.d.). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

-

Rontu, N., & Vaida, V. (2008). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. The Journal of Physical Chemistry B, 112(2), 276–282. [Link]

-

SpectraBase. (n.d.). 2-[(4-methyl-1,3-benzothiazol-2-yl)amino]propanoate. [Link]

-

NIST. (n.d.). Welcome to the NIST WebBook. [Link]

-

NIST. (n.d.). Methyl trifluoroacetate. [Link]

-

NIST. (n.d.). Methyl trifluoroacetate. [Link]

-

NIST. (n.d.). Methyl trifluoroacetate. [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. [Link]

-

Elixir International Journal. (n.d.). Pdf. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

ResearchGate. (n.d.). Comparison of the experimental and calculated vibrational frequencies [cm −1 ]. [Link]

-

Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439. [Link]

-

ChemBK. (n.d.). This compound. [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. [Link]

-

DTIC. (2016). Computations of Vibrational Infrared Frequencies of Selected Amines. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

NIST. (n.d.). Chlorotrifluoromethane. [Link]

-

National Institute of Standards and Technology. (n.d.). Tables of Molecular Vibrational Frequencies. [Link]

-

ResearchGate. (n.d.). The vibrational frequencies associated with the most common chemical bonds between the most abundant elements fall in the middle infrared portion of the electromagnetic spectrum. [Link]

-

PubMed Central. (2021). Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2) -. [Link]

-

ResearchGate. (n.d.). Infrared (IR) spectra of pure 1-butyl-3-methylimidazolium.... [Link]

-

NIST. (n.d.). Methyl trifluoroacetate. [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of 2,2-dimethylpropane. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Methyl trifluoroacetate [webbook.nist.gov]

- 8. Methyl trifluoroacetate [webbook.nist.gov]

- 9. Methyl trifluoroacetate [webbook.nist.gov]

- 10. Methyl trifluoroacetate [webbook.nist.gov]

- 11. Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S· - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. Chlorotrifluoromethane [webbook.nist.gov]

- 14. srd.nist.gov [srd.nist.gov]

Reactivity and stability of Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate

An In-Depth Technical Guide to the Reactivity and Stability of Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate

Abstract

This compound (CAS 1188911-72-9) is a fascinating molecule whose chemical behavior is a study in contrasts. It incorporates two powerful structural motifs with opposing chemical influences: the highly electron-withdrawing trifluoromethyl (CF₃) group and the sterically demanding neopentyl (pivaloyl) core. The CF₃ group activates the ester carbonyl towards nucleophilic attack, a common strategy in modern drug design to modulate reactivity.[1][2] Conversely, the bulky gem-dimethyl groups, characteristic of pivalate esters, provide a significant steric shield, rendering the carbonyl exceptionally resistant to hydrolysis and enzymatic degradation.[3][4] This guide offers a comprehensive analysis for researchers and drug development professionals on the synthesis, reactivity, and stability of this compound. We will explore the delicate balance between these electronic and steric effects, which ultimately defines the molecule's unique profile as a stable yet functional building block in medicinal chemistry and organic synthesis.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern pharmaceutical development. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate binding affinity, properties that can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2][5] The strength of the carbon-fluorine bond imparts considerable chemical and thermal stability, making trifluoromethylated compounds robust under a variety of conditions.[1][6]

Juxtaposed with this activating group is the pivaloyl moiety, derived from pivalic acid. Esters of pivalic acid are renowned for their exceptional resistance to hydrolysis due to the steric hindrance imposed by the tertiary butyl group adjacent to the carbonyl carbon.[3][7] This steric bulk effectively shields the electrophilic center from the approach of nucleophiles.

This compound thus presents a unique chemical puzzle. Its reactivity is not straightforward but is instead a finely tuned balance between the inductive pull of the CF₃ group and the steric blockade of the neopentyl skeleton. This guide aims to deconstruct these competing influences to provide a clear and actionable understanding of the compound's behavior, empowering scientists to leverage its distinct properties in their research.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values, primarily predicted due to the compound's status as a specialized reagent, provide a baseline for its handling and application.

| Property | Value | Source(s) |

| CAS Number | 1188911-72-9 | [8][9][10] |

| Molecular Formula | C₆H₉F₃O₂ | [8][11][12] |

| Molecular Weight | 170.13 g/mol | [8][11] |

| Boiling Point | 113.8 ± 35.0 °C (Predicted) | [8] |

| Density | 1.153 ± 0.06 g/cm³ (Predicted) | [8][12] |

| XLogP3 | 2.1 | [11][13] |

| Appearance | Liquid | [12] |

Synthesis

The primary route to this compound involves the esterification of its parent carboxylic acid, 3,3,3-trifluoro-2,2-dimethylpropionic acid. A common and effective method utilizes (trimethylsilyl)diazomethane, which provides a mild and high-yielding pathway to the methyl ester.[14]

Experimental Protocol: Synthesis via (Trimethylsilyl)diazomethane

This protocol is adapted from established procedures for the methylation of 3,3,3-trifluoro-2,2-dimethylpropionic acid.[14]

Materials:

-

3,3,3-trifluoro-2,2-dimethylpropionic acid

-

(Trimethylsilyl)diazomethane (2M solution in diethyl ether)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (MgSO₄)

-

Argon gas supply

-

Standard laboratory glassware, including a round-bottom flask and dropping funnel

Procedure:

-

Dissolve 3,3,3-trifluoro-2,2-dimethylpropionic acid (e.g., 5 g, 32 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an argon atmosphere.

-

Cool the stirred solution to 0°C using an ice bath.

-

Add a 2M solution of (trimethylsilyl)diazomethane in diethyl ether (18 mL, 35 mmol) dropwise. Gas evolution will be observed.

-

Allow the resulting yellow solution to warm to room temperature and stir for 48 hours.

-

If the reaction is incomplete (monitored by TLC or NMR), add additional portions of the (trimethylsilyl)diazomethane solution and continue stirring until the starting material is consumed.[14]

-

Once the reaction is complete, concentrate the mixture in vacuo, ensuring the bath temperature remains below 30°C to prevent volatilization of the product.[14]

-

Redissolve the resulting oil in diethyl ether (200 mL) and wash with a saturated sodium bicarbonate solution (100 mL) to remove any unreacted acid.

-

Separate the organic layer and dry it over anhydrous MgSO₄.

-

Filter the solution and concentrate it again in vacuo (bath temperature < 30°C) to yield the crude this compound as a yellow oil, which can be used without further purification for many applications.[14]

Chemical Reactivity: A Duality of Effects

The reactivity of this ester is dictated by the push-and-pull of its two key functional groups. Understanding this duality is critical to predicting its behavior in chemical transformations.

The Activating Effect of the Trifluoromethyl Group

The three fluorine atoms on the β-carbon exert a powerful electron-withdrawing inductive effect (-I effect) that propagates through the sigma bonds to the ester carbonyl. This effect significantly depletes electron density from the carbonyl carbon, increasing its electrophilicity and making it inherently more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.[15][16] Studies on simpler fluorinated esters confirm that fluorination dramatically accelerates hydrolysis rates.[16][17][18] This electronic activation is a key feature that medicinal chemists exploit to tune the reactivity of functional groups.[19]

The Shielding Effect of the Neopentyl Core

In direct opposition to the electronic activation is the profound steric hindrance imparted by the neopentyl structure. The two methyl groups on the α-carbon, combined with the CF₃ group, form a bulky cage around the ester functionality. This steric shield physically impedes the trajectory of incoming nucleophiles, a phenomenon well-documented for pivalate esters, which are known to be exceptionally stable towards hydrolysis.[3][7] For a reaction to occur, a nucleophile must navigate this crowded environment, significantly increasing the activation energy of the reaction.

Hydrolytic Stability: A Case Study in Opposing Forces

The net hydrolytic stability of this compound is a direct consequence of the battle between electronic activation and steric protection.

-

Under Basic Conditions (Saponification): The reaction proceeds via nucleophilic acyl substitution (BAC2 mechanism). While the hydroxide ion is a strong nucleophile, its approach to the highly electrophilic carbonyl carbon is severely hindered. It is predicted that the rate of saponification will be substantially slower than that of a less hindered trifluoro-ester (e.g., methyl trifluoroacetate) but likely faster than that of methyl pivalate, where the electronic activation is absent. Mechanistic studies on methyl pivalate show that nucleophilic attack occurs exclusively at the acyl carbon.[7]

-

Under Acidic Conditions: Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, further enhancing its electrophilicity. Water, a weaker nucleophile, then attacks. Steric hindrance remains the rate-limiting factor, and the compound is expected to exhibit high stability under moderately acidic aqueous conditions.

Overall, the compound is best described as a sterically-hindered, electronically-activated ester . Its stability is far greater than typical trifluoromethyl-containing esters but it remains more reactive than simple pivalate esters.

Stability Profile

Thermal Stability

The presence of multiple strong C-F bonds contributes to a high degree of thermal stability.[1][6] Trifluoromethylated compounds are generally more resistant to thermal degradation than their non-fluorinated analogs.[20] While the molecule is stable under typical laboratory conditions, extreme temperatures could lead to decomposition, potentially releasing hazardous substances like hydrofluoric acid (HF).[15]

Metabolic Stability

The compound is expected to have excellent metabolic stability, making it an attractive scaffold for drug design.

-

Resistance to Oxidation: The CF₃ group is a well-known "metabolic blocker." It is not susceptible to oxidation by cytochrome P450 enzymes, a common metabolic pathway for alkyl groups.[1][5]

-

Resistance to Hydrolysis: The aforementioned steric hindrance makes the ester bond highly resistant to cleavage by metabolic enzymes such as esterases.

Storage and Handling

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

Protocol: Recommended Handling and Storage Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or butyl rubber), safety goggles, and a lab coat.[15] Work should be conducted in a well-ventilated fume hood.

-

Storage: For long-term stability, store the compound in a tightly sealed container at -20°C. For short-term use (days to weeks), storage at 0-4°C is acceptable.[21] The storage area should be dry and dark to prevent hydrolysis and potential photochemical degradation.

-